N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)22-23(16)4)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWNFZQEFSIARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=NN3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
describes pyrazole carboxamides (e.g., compounds 3a–3p) with aryl and cyano substituents. Key differences include:
- Substituent Effects: The target compound’s benzothiazole and diethylaminoethyl groups contrast with the phenyl/chlorophenyl/fluorophenyl and cyano substituents in 3a–3d.
- Physicochemical Properties :
| Compound | Substituents (R1/R2) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3a | Phenyl/Phenyl | 133–135 | 68 | 402.8 |
| 3d | Phenyl/4-Fluorophenyl | 181–183 | 71 | 421.0 |
| Target | 6-Fluorobenzo[d]thiazole/Diethylaminoethyl | Not reported | Not reported | ~480 (estimated) |
The higher molecular weight of the target compound suggests increased steric bulk compared to 3a–3d, which may affect membrane permeability. Fluorine substitution in 3d and the target compound could enhance metabolic stability compared to non-fluorinated analogs .
Benzothiazole/Thiadiazole-Containing Compounds
and highlight compounds with benzothiadiazole or thiazole cores:
- 5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide (): Shares a fluorinated benzothiadiazole but differs in the carboxamide side chain (thiophene vs. pyrazole). The sulfone group in this analog may increase polarity compared to the target’s benzothiazole.
- N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (): Features a dimethylaminoethyl chain and fluorobenzothiazole but includes a sulfonylbenzamide group. The sulfonyl moiety could enhance hydrogen-bonding interactions compared to the target’s pyrazole carboxamide .
Pharmacologically Active Thiazole Carboxamides
and detail the synthesis of Dasatinib (SPRYCEL®), a thiazole carboxamide kinase inhibitor:
- Structural Contrasts: Dasatinib’s thiazole core is substituted with a pyrimidine-piperazine group, whereas the target compound uses a pyrazole-carboxamide scaffold. The diethylaminoethyl chain in the target may mimic Dasatinib’s piperazine group in enhancing solubility via protonation.
- Synthetic Routes: Both compounds employ carboxamide coupling strategies.
Aminoalkyl-Substituted Analogs
and list compounds with aminoalkyl chains:
- N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide (): Features a dimethylaminopropyl chain, which is shorter and less lipophilic than the diethylaminoethyl group in the target compound. The cyclohexane ring may confer conformational rigidity absent in the target.
Key Research Findings and Implications
- Substituent Impact: Fluorine on the benzothiazole (target) vs. chlorine in 3b/3e () may reduce metabolic oxidation. The diethylaminoethyl chain could improve solubility relative to aryl-substituted analogs.
- Synthetic Challenges : The target compound’s benzothiazole-pyrrole linkage may require specialized coupling reagents (e.g., EDCI/HOBt as in ), whereas Dasatinib employs nucleophilic aromatic substitutions .
- Further studies are needed to validate this hypothesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
